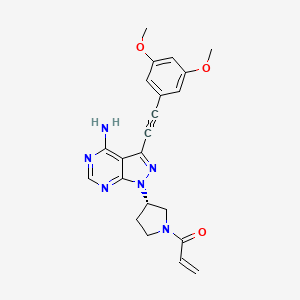
Futibatinib
Descripción general
Descripción
Futibatinib, comercializado bajo la marca Lytgobi, es un medicamento contra el cáncer utilizado principalmente para el tratamiento del colangiocarcinoma, un tipo de cáncer de las vías biliares . Es un inhibidor de la cinasa que se dirige a los receptores del factor de crecimiento de fibroblastos (FGFR) 1 a 4 . This compound se administra por vía oral y ha mostrado una actividad antitumoral significativa contra tumores con desregulación de FGFR .
Aplicaciones Científicas De Investigación
Futibatinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with FGFR.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and survival.
Medicine: Primarily used in the treatment of cholangiocarcinoma and other FGFR-deregulated tumors. .
Industry: Utilized in the development of new therapeutic agents targeting FGFR pathways.
Mecanismo De Acción
Futibatinib ejerce sus efectos uniéndose irreversiblemente al dominio cinasa de FGFR, inhibiendo la fosforilación de FGFR y las vías de señalización descendentes . Esta inhibición conduce a una reducción de la proliferación de las células tumorales y un aumento de la apoptosis en los tumores con desregulación de FGFR . Los objetivos moleculares de this compound incluyen FGFR1, FGFR2, FGFR3 y FGFR4 .
Análisis Bioquímico
Biochemical Properties
Futibatinib selectively inhibits FGFR1-4 with IC50 values of 1.4 to 3.7 nmol/L . It covalently binds the FGFR kinase domain, inhibiting FGFR phosphorylation and, in turn, downstream signaling in FGFR-deregulated tumor cell lines .
Cellular Effects
This compound exhibits potent, selective growth inhibition of several tumor cell lines (gastric, lung, multiple myeloma, bladder, endometrial, and breast) harboring various FGFR genomic aberrations . It has also been shown to have a synergistic effect on cell growth inhibition when combined with chemotherapy .
Molecular Mechanism
This compound covalently binds to a highly conserved P-loop cysteine residue in the ATP pocket of FGFR . This binding inhibits FGFR phosphorylation and downstream signaling in FGFR-deregulated tumor cell lines . This compound also inhibits several drug-resistant FGFR2 mutants, including the FGFR2 V565I/L gatekeeper mutants, with greater potency than any reversible FGFR inhibitors tested .
Temporal Effects in Laboratory Settings
This compound has shown significant dose-dependent tumor reduction in various FGFR-driven human tumor xenograft models . The tumor reduction was associated with sustained FGFR inhibition, which was proportional to the administered dose .
Dosage Effects in Animal Models
Oral administration of this compound led to significant dose-dependent tumor reduction in various FGFR-driven human tumor xenograft models . The frequency of appearance of drug-resistant clones was lower with this compound than a reversible ATP-competitive FGFR inhibitor .
Metabolic Pathways
This compound, as an FGFR inhibitor, plays a role in the FGF/FGFR signaling axis, which is involved in many cellular processes that include proliferation, differentiation, migration, and survival .
Transport and Distribution
It is known that this compound is orally administered , suggesting it is absorbed through the gastrointestinal tract and distributed systemically.
Subcellular Localization
As a kinase inhibitor, it is likely to exert its effects in the cytoplasm where it can interact with its target, the FGFR kinase domain .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: Futibatinib se sintetiza a través de una serie de reacciones químicas que implican la formación de una estructura central de pirazolo[3,4-d]pirimidina. La ruta sintética normalmente incluye los siguientes pasos:
- Formación del núcleo de pirazolo[3,4-d]pirimidina.
- Introducción del grupo 3,5-dimetoxi fenilo a través de un enlace etinilo.
- Adición del grupo 4-amino.
- Acoplamiento con un grupo pirrolidinilo para formar el compuesto final .
Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
- Uso de reactivos y disolventes de alta pureza.
- Temperaturas y tiempos de reacción controlados.
- Pasos de purificación como cristalización y cromatografía para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: Futibatinib se somete a diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos amino o etinilo.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles.
Principales Productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden utilizarse para futuras investigaciones y desarrollo .
4. Aplicaciones en Investigación Científica
This compound tiene una amplia gama de aplicaciones en investigación científica, incluyendo:
Química: Se utiliza como compuesto modelo para estudiar los inhibidores de las cinasas y sus interacciones con FGFR.
Biología: Se investiga por sus efectos sobre los procesos celulares como la proliferación, diferenciación y supervivencia.
Medicina: Se utiliza principalmente en el tratamiento del colangiocarcinoma y otros tumores con desregulación de FGFR. .
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a las vías de FGFR.
Comparación Con Compuestos Similares
Futibatinib se compara con otros inhibidores de FGFR como infigratinib y pemigatinib . Si bien los tres compuestos se dirigen a FGFR, this compound es único debido a su mecanismo de unión irreversible y su espectro más amplio de actividad contra FGFR1 a FGFR4 .
Compuestos Similares:
Infigratinib: Un inhibidor de FGFR reversible con un espectro de actividad más estrecho.
Pemigatinib: Otro inhibidor de FGFR reversible, que se dirige principalmente a las fusiones de FGFR2.
La unión irreversible y la potente actividad antitumoral de this compound lo convierten en una valiosa opción terapéutica para pacientes con tumores con desregulación de FGFR .
Propiedades
IUPAC Name |
1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIPNCCJPRMIAX-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fibroblast Growth Factor receptor (FGFR) pathway play a key role in cell proliferation, differentiation, migration, and survival. Notably, FGFR genomic aberrations and aberrant FGFR signalling pathways are observed in some cancers, as constitutive FGFR signalling can support the proliferation and survival of malignant cells. Futibatinib is a selective, irreversible inhibitor of FGFR 1, 2, 3, and 4 with IC50 values of less than 4 nM. It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket. Upon binding to FGFR, futibatinib blocks FGFR phosphorylation and downstream signalling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT. Futibatinib ultimately decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions or rearrangements, amplifications, and mutations. | |
| Record name | Futibatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15149 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1448169-71-8 | |
| Record name | Futibatinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448169718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Futibatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15149 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FUTIBATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B93MGE4AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of futibatinib?
A1: this compound is a highly selective, irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1-4. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with its target?
A2: Unlike some other FGFR inhibitors, this compound binds covalently to the FGFR kinase domain. This covalent binding is attributed to the acrylamide warhead present in the this compound molecule, which forms a bond with a cysteine residue (C491) in the FGFR2 adenosine triphosphate (ATP) binding pocket. [, , , ]
Q3: What are the downstream consequences of this compound binding to FGFRs?
A3: Binding of this compound inhibits FGFR phosphorylation, effectively blocking downstream signaling pathways involved in cell growth and survival. [, , ] For instance, this compound has been shown to inhibit the phosphorylation of FGFR4 and downstream targets like ERK, AKT, mTOR, and S6 in various cancer cell lines. [, , ]
Q4: What makes this compound's interaction with FGFR different from other FGFR inhibitors?
A4: this compound's irreversible, covalent binding mechanism distinguishes it from many other FGFR inhibitors that exhibit reversible binding. This characteristic contributes to this compound's sustained inhibition of FGFR and potentially lower susceptibility to acquired resistance. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C24H21N7O3, and its molecular weight is 455.47 g/mol. []
Q6: Is there spectroscopic data available for this compound?
A6: While the provided research doesn't delve into detailed spectroscopic characterization, mass spectrometry analyses have been used to identify this compound and its metabolites. For instance, mass-to-charge ratios (m/z) of 418.99 ⟶ 295.97 for this compound and 468.96 ⟶ 382.00 for its internal standard (derazantinib) were utilized in a UPLC-MS/MS method. []
Q7: What is known about the stability of this compound under different conditions?
A7: Research indicates that this compound remains stable under various experimental conditions, including different temperatures and storage durations. This stability has been confirmed through validated analytical methods like UPLC-MS/MS. []
Q8: Does this compound have any catalytic properties?
A8: As an enzyme inhibitor, this compound is not known to possess intrinsic catalytic properties. Its primary mode of action is to block the catalytic activity of FGFR kinases. [, ]
Q9: Have any computational studies been conducted on this compound?
A9: While the provided research does not explicitly mention computational modeling studies of this compound, it highlights that the compound was discovered through a structure-based drug design approach. [] This suggests the involvement of computational chemistry in optimizing the compound's structure for potent and selective FGFR inhibition.
Q10: How do structural modifications affect the activity of this compound?
A10: The research highlights the importance of the acrylamide warhead in this compound for its irreversible binding and increased potency compared to reversible FGFR inhibitors. [, , ] Modifications affecting this warhead would likely alter its binding kinetics and potentially reduce its efficacy.
Q11: What formulation strategies are employed to enhance this compound's stability and bioavailability?
A11: this compound is administered orally, suggesting the use of formulation strategies to ensure its stability and efficient absorption in the gastrointestinal tract. [, , ] While specific details on its formulation are not provided, oral bioavailability is likely a key consideration during its development.
Q12: What is the primary route of this compound metabolism and elimination?
A12: this compound is primarily metabolized in the liver, with O-desmethylation and glutathione conjugation being the major metabolic pathways. [] Elimination occurs mainly through fecal excretion, with negligible amounts of the parent drug found in urine. []
Q13: Does this compound interact with drug transporters or metabolizing enzymes?
A13: In vitro studies have shown that this compound is a substrate and inhibitor of P-glycoprotein (P-gp), a drug efflux transporter. [] Additionally, this compound demonstrates time-dependent inhibition of CYP3A, a major drug-metabolizing enzyme, in vitro. []
Q14: What is the significance of this compound's interaction with CYP3A and P-gp?
A14: These interactions suggest that co-administration with potent inhibitors or inducers of CYP3A and P-gp could alter this compound's exposure and potentially lead to drug interactions. []
Q15: What types of cancer cell lines are sensitive to this compound in vitro?
A16: this compound has demonstrated potent growth inhibition in a variety of cancer cell lines harboring FGFR genomic aberrations, including those derived from gastric, lung, multiple myeloma, bladder, endometrial, and breast cancers. []
Q16: Has this compound shown efficacy in animal models of cancer?
A17: Yes, oral administration of this compound resulted in significant, dose-dependent tumor regression in various FGFR-driven human tumor xenograft models. [, , ] This antitumor effect correlated with sustained FGFR inhibition. []
Q17: What clinical trials have been conducted with this compound?
A17: Multiple clinical trials have been initiated to evaluate the safety and efficacy of this compound in patients with FGFR-aberrant tumors. These include:
- Phase I/II trials in various solid tumors, including cholangiocarcinoma, gastric cancer, and urothelial cancer. [, , , , , , , , , ]
- A pivotal phase II trial (FOENIX-CCA2) in previously treated patients with advanced intrahepatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements. [, , , ]
- A phase II trial (FOENIX-MBC2) in metastatic breast cancer patients with FGFR1/2 amplifications. [, ]
Q18: What mechanisms of resistance to this compound have been identified?
A19: While this compound demonstrates efficacy against some FGFR2 resistance mutations commonly observed with other FGFR inhibitors, acquired resistance can still develop. [, ] Emerging research suggests several potential mechanisms, including:
- Secondary mutations within the FGFR2 kinase domain, particularly the N550 and V565 residues. []
- Activation of bypass signaling pathways, such as the MAPK pathway, through mutations in genes like BRAF, NRAS, and KRAS. []
- Co-occurring alterations in other signaling pathways like RTK/RAS/PI3K and cell cycle pathways may contribute to primary resistance. []
Q19: What are the common adverse events associated with this compound in clinical trials?
A21: The most common adverse events observed in this compound clinical trials include hyperphosphatemia, nail disorders, hepatic transaminase elevations, stomatitis, palmar-plantar erythrodysesthesia syndrome, rash, retinal disorders, and cataract. [, , , ]
Q20: How is hyperphosphatemia, a common side effect of this compound, managed?
A22: Hyperphosphatemia associated with this compound is generally manageable with phosphate-lowering medications and dose adjustments. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


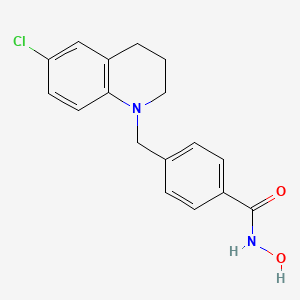

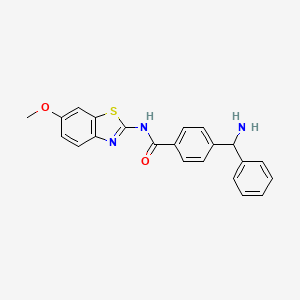
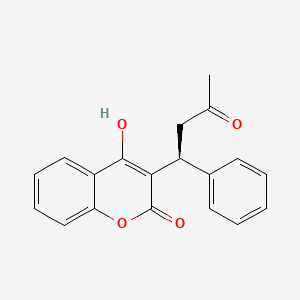
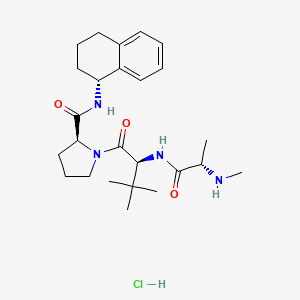
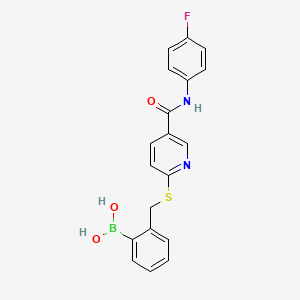
![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)
![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)
![5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide](/img/structure/B611101.png)


